ZnTPTBP
Description
Contextualization of Porphyrinoid Frameworks in Advanced Chemical Research
Porphyrinoids, a class of macrocyclic compounds including porphyrins, are fundamental to numerous biological processes, from photosynthesis (chlorophylls) to oxygen transport (heme). nih.gov Their highly conjugated 18-π electron aromatic system gives rise to unique electronic and photophysical properties, which chemists have sought to harness and tailor for various applications. nih.govresearchgate.net In advanced chemical research, these frameworks are extensively utilized as versatile building blocks in materials science, catalysis, and medicine. nih.govresearchgate.netmdpi.com
The ability to synthetically modify the porphyrinoid core—by altering peripheral substituents, inserting different metal ions, or extending the π-conjugated system—allows for the fine-tuning of their properties. researchgate.netacs.org These modifications can influence the molecule's absorption and emission spectra, redox potentials, and nonlinear optical (NLO) responses, making them suitable for applications such as photosensitizers in photodynamic therapy, components in dye-sensitized solar cells, and advanced optical materials. nih.govresearchgate.net The development of novel porphyrinoid frameworks is a continuous effort to create molecules with optimized characteristics for specific technological needs.
Rationale for Peripheral Benzo Moiety Incorporation in Porphyrin Design
The incorporation of peripheral benzo moieties onto the pyrrole (B145914) rings of a porphyrin, a process known as benzannulation, is a strategic approach to modulate the molecule's electronic structure and resulting properties. This modification extends the π-conjugation of the macrocycle, which has profound effects on its light-absorbing capabilities.
A primary consequence of adding benzo groups is a significant shift of the absorption bands to longer wavelengths (a bathochromic or red shift). This is particularly notable in the Q-band, which is a critical absorption feature for applications that rely on visible and near-infrared light, such as photodynamic therapy and photo-controlled polymerization. The enhanced absorption in this region allows for greater light-harvesting efficiency.
Furthermore, the fusion of benzene (B151609) rings to the porphyrin core alters the energy levels of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). Specifically, it can break the near-degeneracy of the HOMO and HOMO-1 orbitals (a1u and a2u in symmetric porphyrins), which is responsible for the typically weak intensity of the Q-band in simpler porphyrins like Zinc Tetraphenylporphyrin (B126558) (ZnTPP). By altering these energy levels, the intensity of the Q-band is significantly increased (a hyperchromic effect), leading to a much more efficient photosensitizer.
Comparative Analysis with Related Metalloporphyrins (e.g., ZnTPP, ZnTNP, ZnTBP)
To understand the unique advantages of ZnTPTBP, it is essential to compare its properties with those of related zinc porphyrins: Zinc Tetraphenylporphyrin (ZnTPP), Zinc Tetranaphthoporphyrin (ZnTNP), and Zinc Tetrabenzoporphyrin (ZnTBP). The progressive extension of the π-system from phenyl (in ZnTPP) to naphthyl (in ZnTNP) and benzo-fused pyrrole rings (in ZnTBP and this compound) leads to systematic changes in their photophysical and electrochemical characteristics.
Photophysical Properties
The most striking difference among these compounds is their UV-visible absorption spectra. As the π-conjugation extends, both the Soret (B-band) and the Q-bands shift to longer wavelengths. This trend is clearly observable in the data presented below.
| Compound | Soret Band (λmax, nm) | Q-Band (λmax, nm) | Fluorescence Quantum Yield (ΦF) | Singlet Lifetime (τS, ns) |
| ZnTPP | 422 | 551, 591 | 0.030 | 2.1 |
| ZnTNP | 448 | 629 | Data not available | Data not available |
| ZnTBP | Data not available | Data not available | Data not available | Data not available |
| This compound | 462 | 654 | Data not available | Data not available |
Data for UV-Vis absorption maxima sourced from a graphical representation in DMSO. researchgate.net Fluorescence quantum yield and lifetime for ZnTPP are for Ar-purged toluene (B28343). researchgate.net
The bathochromic shift is evident, with the Q-band of this compound appearing at 654 nm, significantly red-shifted compared to ZnTPP's main Q-band at 591 nm. researchgate.net This shift into the red portion of the visible spectrum is highly desirable for applications requiring deeper tissue penetration of light.
Electrochemical Properties
| Compound | First Oxidation Potential (E1/2, V vs SCE) | Second Oxidation Potential (E1/2, V vs SCE) | First Reduction Potential (E1/2, V vs SCE) | Second Reduction Potential (E1/2, V vs SCE) |
| ZnTPP | Data not available | Data not available | Data not available | Data not available |
| ZnTNP | Data not available | Data not available | Data not available | Data not available |
| ZnTBP | Data not available | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
(Note: A comprehensive, directly comparable dataset for the redox potentials of all four compounds under identical conditions was not found in the surveyed literature.)
Nonlinear Optical (NLO) Properties
Porphyrins are known for their significant third-order NLO properties, which are important for applications in photonics and optical limiting. The third-order nonlinear optical susceptibility, χ(3), is a measure of this response. Extending the π-conjugation, as is the case from ZnTPP to this compound, is a known strategy to enhance these NLO properties.
| Compound | Third-Order NLO Susceptibility (χ(3), esu) |
| ZnTPP | ~10⁻¹¹ - 10⁻¹⁰ |
| ZnTNP | Data not available |
| ZnTBP | Data not available |
| This compound | Data not available |
(Note: While general values for ZnTPP are reported, directly comparable χ(3) values for the entire series under the same experimental conditions are not available. However, tetrabenzoporphyrin compounds have been shown to exhibit high χ(3) values in the range of 10⁻⁹ to 10⁻⁸ esu.) scispace.com
Structure
2D Structure
Properties
Molecular Formula |
C60H38N4Zn |
|---|---|
Molecular Weight |
880.3 g/mol |
IUPAC Name |
2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene;zinc |
InChI |
InChI=1S/C60H38N4.Zn/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36,61,64H; |
InChI Key |
KDMMGWQCJFPTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C(N6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)N3.[Zn] |
Origin of Product |
United States |
Synthetic Methodologies and Spectroscopic Characterization of Zntptbp
Synthetic Approaches to ZnTPTBP and Precursors
The synthesis of this compound typically involves the formation of the porphyrin macrocycle, meso-tetraphenyltetrabenzoporphyrin (H2TPTBP), followed by the insertion of a zinc ion, or in some cases, direct metallation during the macrocycle formation. Various synthetic strategies have been developed and modified over time to improve yield and purity.
Modified Literature Methods for this compound Synthesis
Several modified literature methods exist for the synthesis of this compound and its precursor H2TPTBP. A common approach involves the metallation of pre-synthesized metal-free H2TPTBP. One such modified method describes the reaction of H2TPTBP with anhydrous zinc acetate (B1210297) in a solvent like DMF. Another procedure for zinc insertion into H2TPTBP involves dissolving the porphyrin in dichloromethane (B109758) and reacting it with a solution of Zn(OAc)2·2H2O in methanol (B129727) at room temperature overnight. The resulting this compound is typically purified using techniques such as column chromatography.
Historically, early reports on the synthesis of tetraaryltetrabenzoporphyrins, including H2TPTBP, were based on strategies analogous to those used for preparing tetrabenzoporphyrin (H2TBP). An early method from 1981 for obtaining this compound directly involved the reaction of 3-benzylidenephthalimide or the potassium salt of phthalimide (B116566) and phenylacetic acid with zinc acetate.
Template-Directed Synthesis Strategies
Template-directed synthesis is a powerful strategy for the controlled construction of complex molecular architectures, including porphyrin macrocycles. This approach utilizes a template molecule to preorganize reactants, thereby favoring the formation of a specific product that might be difficult to obtain through non-templated reactions. While the provided information highlights the application of template-directed synthesis for creating porphyrin nanorings and cages and mentions that metalloporphyrins like those containing zinc are well-suited for this due to their coordination capabilities, specific detailed protocols for the template-directed synthesis of the this compound molecule itself were not explicitly found within the scope of the search results. The general principle, however, involves the use of templates to guide the assembly of porphyrin building blocks into desired structures. Classical templating typically involves a 1:1 relationship between the template and the product, while "nonclassical" or Vernier templating strategies can be employed for the synthesis of larger macrocycles.
One-Step High-Temperature Synthesis Routes
Direct, one-step high-temperature synthesis routes have been explored for the preparation of this compound. One reported method involves the solid-state reaction of phthalimide, phenylacetic acid, and zinc phenylacetate. These precursors are ground together and then heated to a high temperature, specifically 360 °C, under an inert atmosphere such as argon. The reaction is monitored, and heating is continued until a color change is observed, typically turning black-green. This high-temperature approach allows for the direct formation of the metallated porphyrin macrocycle. Similar high-temperature methods were historically used for related compounds like ZnTBP, involving heating precursors such as 2-acetylbenzoic acid with ammonia (B1221849) and zinc acetate.
Spectroscopic Elucidation of this compound Structure and Purity
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H-NMR)
1H-NMR spectroscopy is a primary tool for verifying the structure of this compound by providing detailed information about the hydrogen atoms in the molecule. The chemical shifts, multiplicities, and coupling constants of the signals in the 1H-NMR spectrum are characteristic of the specific proton environments within the porphyrin and its substituents. Studies on this compound have reported 1H-NMR data obtained in various solvents, including DMSO-d6 and chloroform-d. One study provided specific 1H-NMR data for this compound in D2O at 400 MHz. The analysis of these spectra allows for the confirmation of the expected molecular structure and the identification of any impurities. 1H-NMR is also used to determine the purity of the synthesized compound, with one report indicating >95% purity for column-chromatography-purified this compound based on 1H-NMR analysis.
Reported 1H-NMR data for this compound from a study in D2O (400 MHz) are presented below:
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Coupling Constants (J, Hz) |
| 7.17 | dd | 8H | 6.0, 3.2 |
| 7.29 | dd | 8H | 6.0, 3.2 |
| 7.87 | t | 8H | 7.2 |
| 7.95 | t | 4H | 7.2 |
| 8.31 | d | 8H | 7.2 |
Mass Spectrometry Techniques (e.g., MALDI-TOF-MS)
Mass spectrometry techniques, particularly MALDI-TOF-MS, are widely used for determining the molecular weight of porphyrin compounds like this compound and confirming their identity. MALDI-TOF-MS is a soft ionization method that is well-suited for the analysis of large organic molecules without causing significant fragmentation. In this technique, the analyte is co-crystallized with a matrix material, which absorbs laser energy and facilitates the ionization and desorption of the analyte molecules. The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by measuring their time of flight through a vacuum tube.
MALDI-TOF-MS has been successfully applied to the characterization of this compound. The technique provides experimental m/z values that can be compared to the theoretical molecular weight of this compound to confirm its formation. One study reported an observed m/z value of 875.598 for the molecular ion [M+] of this compound, which is in close agreement with the calculated mass of 876.223 for a molecule with the empirical formula C60H36N4Zn. High-Resolution Mass Spectrometry (HRMS), including techniques like MALDI-HRMS, offers even greater accuracy in mass determination, further aiding in the definitive identification of this compound.
Reported MALDI-TOF-MS data for this compound:
| Technique | Ion Observed | Observed m/z | Calculated m/z (for C60H36N4Zn) |
| MALDI-TOF-MS | [M+] | 875.598 | 876.223 |
Vibrational Spectroscopy (e.g., ATR-FTIR, Raman, IR)
Vibrational spectroscopy techniques such as Infrared (IR), Raman, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provide valuable information about the molecular vibrations and functional groups within a compound acs.orgresearchgate.netoptica.org. These methods are sensitive to changes in molecular structure and bonding, making them useful for the characterization of porphyrins and metalloporphyrins researchgate.netrsc.org.
Detailed Raman and IR studies have been conducted on this compound. These studies involve the assignment of vibrational features to specific modes within the molecule, including those of the isoindole unit and the meso-bridges hkust.edu.hk. Comparing the vibrational spectra of this compound with related compounds like zinc tetraphenylporphyrin (B126558) (ZnTPP) helps in identifying the contributions of the phenyl substituents hkust.edu.hk.
A key finding from vibrational analysis of this compound is that the significant ruffling of the macrocycle affects the stretching frequencies assigned to the Cα-Cm bridge vibrations, causing them to shift down considerably compared to less distorted porphyrins hkust.edu.hk. While specific peak assignments for this compound across the full IR and Raman range were not extensively detailed in the provided snippets, the application of ATR-FTIR has been demonstrated in the characterization of samples containing this compound, showing characteristic peaks such as a carboxylate stretching peak at 1594 cm⁻¹ when a related ligand is involved in interactions rsc.orgrsc.org. The absence of vibrational frequencies in the 600-700 cm⁻¹ range can also indicate the metallation of the porphyrin core researchgate.net.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Fingerprinting
UV-Vis absorption spectroscopy is a fundamental tool for probing the electronic structure of porphyrins and metalloporphyrins. The characteristic UV-Vis spectrum of these compounds is dominated by two main absorption regions: the intense Soret (or B) band in the near-UV/blue region and the weaker Q bands in the visible region collectionscanada.gc.caresearchgate.netresearchgate.net. These bands arise from π → π* electronic transitions within the porphyrin macrocycle collectionscanada.gc.carsc.orgresearchgate.net.
For this compound, UV-Vis absorption spectroscopy reveals distinct features. In DMSO, this compound exhibits a notable Q-band bathochromic shift with a maximum absorption wavelength (λmax) of 655 nm, along with a significant hyperchromic effect, demonstrating enhanced absorbance researchgate.netgeniusjournals.org. This is contrasted with ZnTPP, which has a Q-band λmax at 600 nm with a lower molar extinction coefficient (εmax) researchgate.netgeniusjournals.org. In ethanol, a Soret band with a maximum at 462 nm (ε ≈ 100,000 M⁻¹ cm⁻¹) and Q bands between 600 and 750 nm have been reported for a p-phenyl-carboxy-substituted this compound researchgate.net. The observed bathochromic and hyperchromic effects in this compound compared to ZnTPP are attributed to the extended π-conjugation resulting from the fusion of benzo moieties onto the pyrrole (B145914) rings geniusjournals.org. This structural modification alters the molecular orbital energy levels, particularly raising the a1u orbital energy, which contributes to the reduced energy gap and the redshift of the Q-band geniusjournals.org. The Soret band of this compound is typically observed in the 430-490 nm range rsc.org.
The electronic transitions in porphyrin complexes predominantly involve π → π* transitions between the Gouterman orbitals (a1u, a2u, and eg) researchgate.netresearchgate.netgeniusjournals.org. The modification of the porphyrin structure in this compound breaks the accidental degeneracy between the a1u and a2u orbitals, which is responsible for the low intensity of the Q-band in simpler porphyrins like ZnTPP geniusjournals.org.
Table 1 summarizes typical UV-Vis absorption data for this compound and related porphyrins.
| Compound | Solvent | Soret Band λmax (nm) | Soret Band εmax (L/mol·cm) | Q Band λmax (nm) | Q Band εmax (L/mol·cm) | Reference |
| This compound | DMSO | Not specified in snippet | Not specified in snippet | 655 | 5.2 × 10⁴ | researchgate.netgeniusjournals.org |
| This compound (p-phenyl-carboxy-substituted) | Ethanol | 462 | ~100,000 | 600-750 (range) | Not specified in snippet | researchgate.net |
| This compound | Not specified in snippet | 430-490 (range) | Not specified in snippet | ~630 | Not specified in snippet | rsc.org |
| ZnTPP | DMSO | Not specified in snippet | Not specified in snippet | 600 | 1.0 × 10⁴ | researchgate.netgeniusjournals.org |
| ZnTPP | Toluene (B28343) | ~420 | 560,000 | 510-650 (range) | Not specified in snippet | researchgate.netresearchgate.net |
Purity Assessment and Impurity Effects on Spectroscopic Signatures
Assessing the purity of this compound is critical for ensuring reproducible experimental results and accurate spectroscopic characterization. Various analytical techniques can be employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a common and effective method for the purity assessment of synthetic porphyrins and metalloporphyrins researchgate.net. Optimal conditions for HPLC analysis of aryl porphyrins and their metal complexes have been developed, allowing for good peak shape and separation of starting materials and products researchgate.net. Detection wavelengths in the UV-Vis range, such as 413 nm for metallo-aryl porphyrins, are typically used for monitoring purity researchgate.net.
Spectroscopic methods themselves can also be sensitive indicators of impurities. Spectrofluorimetry, for instance, is a sensitive technique for detecting porphyrin impurities, particularly at low concentrations where absorption methods may be less effective researchgate.net. The presence of impurities can lead to the appearance of additional lines or overlapping peaks in spectroscopic data, complicating interpretation researchgate.netnih.govjhuapl.edu. For example, in the context of porphyrin deposition on surfaces, metal impurities like zinc and copper are particularly problematic as they can metalate free-base porphyrins, and their presence can be detected by techniques like X-ray Photoelectron Spectroscopy (XPS) nih.gov. Elemental analysis and mass spectrometry, such as Electrospray Ionization Mass Spectrometry (ESIMS), are also routinely used to characterize and assess the purity of metalloporphyrins beilstein-journals.orgrsc.org.
Maintaining high purity is essential because even small amounts of impurities can influence the observed spectroscopic signatures, potentially leading to misinterpretations of the compound's intrinsic properties jhuapl.edu.
Molecular Geometry and Structural Analysis
The molecular geometry of porphyrins, including this compound, is not strictly planar. The macrocycle can undergo various distortions, which significantly influence their physical and chemical properties, including their spectroscopic behavior researchgate.netaip.org.
Conformational Dynamics and Macrocycle Ruffling
Porphyrin macrocycles exhibit conformational flexibility and can adopt non-planar conformations. Ruffling is a common type of distortion in substituted porphyrins, where the pyrrole rings are alternately displaced above and below the mean plane of the macrocycle researchgate.net.
In the case of this compound, the presence of peripheral substituents, specifically the fused benzo rings and the meso-tolyl groups, leads to significant steric interactions acs.org. These interactions cause the macrocycle to be severely puckered or significantly ruffled to minimize strain acs.orghkust.edu.hk. While detailed descriptions of the specific conformational dynamics or the extent of ruffling in solution were not extensively provided in the search results, the solid-state X-ray structure of this compound clearly demonstrates this puckering acs.org.
The conformational dynamics of macrocycles in general involve transitions between different conformers, and these dynamics can be studied using techniques like NMR and computational methods researcher.lifefiveable.me. However, specific studies detailing the conformational interconversions and energy barriers for this compound were not found in the provided snippets.
Advanced Photophysical Investigations of Zntptbp
Ground State Electronic Absorption Characteristics
The electronic absorption spectrum of porphyrins and their derivatives is typically characterized by two main regions: the intense Soret (or B) band in the near-UV or blue region and the weaker Q-bands in the visible region. ambeed.comwikipedia.org These bands arise from π-π* transitions within the highly conjugated macrocyclic system, explained by the Gouterman four-orbital model. ambeed.comwikipedia.org Investigations into ZnTPTBP reveal notable features in both these regions, particularly when compared to related compounds like zinc tetraphenylporphyrin (B126558) (ZnTPP).
Q-Band Enhancement and Red-Shift Phenomena (Bathochromic and Hyperchromic Effects)
A prominent characteristic of this compound's absorption spectrum is the significant enhancement and red-shift observed in its Q-band. This phenomenon is described by bathochromic (shift to longer wavelength) and hyperchromic (increase in intensity) effects. researchgate.netsigmaaldrich.com Compared to ZnTPP, which exhibits a weak Q-band absorption around 600 nm with a molar extinction coefficient (εmax) of approximately 1.0 × 10⁴ L/(mol·cm), this compound shows a substantial bathochromic shift, with its Q-band maximum (λmax) appearing at 655 nm in DMSO. researchgate.net001chemical.com Accompanying this shift is a notable hyperchromic effect, evidenced by a significantly higher molar extinction coefficient of 5.2 × 10⁴ L/(mol·cm) at this wavelength. researchgate.net001chemical.com This represents a ~55 nm red-shift and a more than five-fold increase in intensity compared to ZnTPP's Q-band. researchgate.net001chemical.com
This enhancement in Q-band intensity is attributed to the strategic incorporation of peripheral benzo moieties onto the porphyrin core. researchgate.net001chemical.com This structural modification effectively alters the energy level of the a₁ᵤ occupied π molecular orbital and disrupts the accidental near degeneracy between the a₁ᵤ and a₂ᵤ orbitals. researchgate.net001chemical.com This degeneracy is responsible for the relatively low intensity of the Q-band in many traditional porphyrins due to cancellation of transition dipole moments. researchgate.net The modification in this compound mitigates this cancellation, leading to enhanced Q-band absorption. researchgate.net The hyperchromic effect is particularly pronounced and selectively observed in the longest wavelength vibronic peak (the 0-0 peak) of the Q-band. researchgate.netnih.gov
Here is a comparison of the Q-band absorption characteristics of ZnTPP and this compound:
| Compound | Solvent | Q-band λmax (nm) | Q-band εmax (L/(mol·cm)) |
| ZnTPP | DMSO | 600 | 1.0 × 10⁴ |
| This compound | DMSO | 655 | 5.2 × 10⁴ |
Soret (B) Band Features and Intensity Analysis
The Soret (B) band is typically the most intense absorption band in the porphyrin spectrum, arising from a strongly allowed electronic transition to the S₂ state. ambeed.comwikipedia.org For this compound, a Soret band has been reported with a maximum at 462 nm and a molar extinction coefficient of approximately 100,000 M⁻¹ cm⁻¹ in ethanol. whiterose.ac.uk
While the Soret band remains intense in this compound, comparisons with ZnTPP suggest that the experimental Soret band absorption intensity of this compound can be lower. researchgate.net This decrease in experimental intensity is attributed to peak broadening rather than a reduction in the inherent oscillator strength, as theoretical calculations suggest similar computed Soret band oscillator strengths for ZnTPP and this compound. researchgate.net The Soret band originates from an in-phase linear combination of electronic transitions, where the transition dipole moments reinforce, contributing to its high intensity. wikipedia.orgresearchgate.net
Correlation between Conjugation Length Extension and Absorption Profile Modulation
The structural difference between this compound and ZnTPP lies in the extension of the π-conjugation system through the fusion of benzo rings onto the pyrrole (B145914) rings of the porphyrin core in this compound. researchgate.net001chemical.com This extension of conjugation length has a profound impact on the electronic structure and, consequently, the absorption profile of the molecule. researchgate.net001chemical.com
As discussed in Section 3.1.1, this core modification in this compound leads to a significant bathochromic shift and hyperchromic effect in the Q-band. researchgate.net001chemical.com This is a direct consequence of the extended π-system altering the relative energies of the molecular orbitals involved in the electronic transitions, particularly the a₁ᵤ and a₂ᵤ orbitals. researchgate.net001chemical.com By breaking the accidental degeneracy between these orbitals, the intensity cancellation that weakens the Q-band in less conjugated systems is reduced, resulting in enhanced absorption at longer wavelengths. researchgate.net001chemical.com This demonstrates a clear correlation between the extension of conjugation length through core modification and the modulation of the absorption profile, specifically the enhancement of long-wavelength absorption which is weak in many standard porphyrins like ZnTPP. researchgate.net001chemical.com
Excited State Dynamics and Relaxation Pathways
Upon excitation by light, this compound, like other metalloporphyrins, enters excited electronic states. The molecule then undergoes various processes to return to its ground state, including radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) pathways. novachemistry.com Understanding these excited state dynamics is crucial for potential applications, such as in photocatalysis.
Singlet Excited State Lifetimes and Quantum Yields of Fluorescence
Photoexcitation of this compound populates singlet excited states, primarily S₁ and S₂. From these states, the molecule can relax via fluorescence emission. Pure metalloporphyrins, including this compound, can exhibit fluorescence from both the first (S₁) and second (S₂) singlet excited states. However, S₁-S₀ fluorescence is typically the dominant emission observed at room temperature, while S₂-S₀ fluorescence is generally much weaker.
The lifetime of the S₁ singlet excited state (τS) and the fluorescence quantum yield (Φf) are key parameters characterizing the radiative decay pathway. For a p-phenyl-carboxy-substituted this compound derivative, a fluorescence lifetime of 0.37 ns and a fluorescence quantum yield of 0.029 have been reported in ethanol. whiterose.ac.uk These values reflect the efficiency of the fluorescence process in competing with non-radiative decay pathways from the S₁ state. For comparison, typical S₁ lifetimes for ZnTPP are in the range of 2.1-2.5 ns, with fluorescence quantum yields around 0.030. The shorter reported lifetime for the substituted this compound suggests potentially faster non-radiative decay rates in that specific derivative compared to ZnTPP. whiterose.ac.uk
S2-S0 Fluorescence and S2-S1 Internal Conversion Processes
Upon absorption of higher-energy photons, such as those in the Soret band, this compound is excited to the S₂ state or higher. From these higher excited states, rapid relaxation occurs. A primary non-radiative pathway is internal conversion (IC), where the molecule transitions to a lower electronic state of the same spin multiplicity without emitting a photon.
For metalloporphyrins, including pure samples of this compound, excitation to the S₂ state is followed by very fast S₂-S₁ internal conversion. ambeed.com This process is typically highly efficient and occurs on an ultrafast timescale, on the order of picoseconds (10⁻¹² s). The rate of internal conversion is inversely related to the energy gap between the two electronic states involved. Due to the relatively small energy gap between S₂ and S₁, the S₂-S₁ internal conversion is very rapid, populating the S₁ state.
Although S₂-S₁ internal conversion is the dominant decay pathway from S₂, pure samples of metalloporphyrins like this compound do exhibit weak, but measurable, fluorescence directly from the S₂ state (S₂-S₀ fluorescence). This "anomalous" S₂ fluorescence typically has very low quantum yields, on the order of 10⁻³. The S₂ excited state lifetimes associated with this emission are also very short, typically around 1 ps. The observation of S₂-S₀ fluorescence, despite the rapid S₂-S₁ internal conversion, provides further detail on the complex excited state landscape of these molecules.
Intersystem Crossing Efficiency and Triplet State Population
Intersystem crossing (ISC) is a non-radiative process involving a transition between electronic states of different spin multiplicity, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process, often represented by the intersystem crossing quantum yield (Φᵢₛc), dictates the population of the triplet state. The presence of a heavy metal atom, such as zinc in this compound, is known to enhance spin-orbit coupling, which in turn facilitates intersystem crossing nih.gov.
While specific, quantitative data on the intersystem crossing efficiency and triplet state population yield for this compound were not explicitly available in the consulted search results, studies on related zinc porphyrins, such as Zinc Tetraphenylporphyrin (ZnTPP), provide relevant context. For ZnTPP, investigations have shown a relatively high intersystem crossing yield, leading to efficient population of the triplet state. For instance, the yield of S₁ → T₁ intersystem crossing for ZnTPP in O₂-free toluene (B28343) was reported to be 0.88. The triplet state is longer-lived than the singlet state and plays a crucial role in various photochemical and photophysical processes, including energy transfer and the generation of reactive species like singlet oxygen nih.gov. The photophysical properties of zinc chelates, including the rate constants for S₁ decay, reveal significant differences compared to their free base forms. Efficient population of triplet states is a key factor for applications utilizing triplet-mediated pathways.
Nonlinear Optical Phenomena
Nonlinear optical phenomena occur when the response of a material to light is not linearly proportional to the electric field of the light. Two-photon absorption (TPA) is a notable third-order nonlinear optical process where a molecule simultaneously absorbs two photons, typically of lower energy than required for one-photon absorption, to reach an excited state. This process is particularly interesting due to its quadratic dependence on light intensity, allowing for spatially localized excitation.
Two-Photon Absorption (TPA) Cross-Section Enhancement
This compound has been a subject of studies investigating the enhancement of two-photon absorption. Research indicates that the TPA cross-section (σ₂) for porphyrinic compounds, including this compound, can be significantly enhanced in specific spectral regions.
Studies using femtosecond pulses have measured the absolute TPA cross-sections of this compound in different wavelength ranges. In the Q transition region (longer wavelengths), the TPA cross-section is typically in the range of 1–10 GM (Göppert-Mayer units, 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). This value is attributed, in part, to a partial lifting of the parity selection rule prohibition in these molecules.
A more significant enhancement in σ₂ for this compound is observed in the Soret transition region (shorter wavelengths). This enhancement, which can be approximately one order of magnitude larger than in the Q band, is explained by the Q transition acting as a near-resonance intermediate state and the presence of gerade energy levels in this spectral region.
The TPA cross-section of this compound in toluene has been presented as a function of twice the excitation laser frequency, showing a nearly monotonic increase towards higher frequencies in the Soret band region. This behavior and the relatively high cross-section values are qualitatively explained by the presence of two-photon allowed gerade states lying higher in energy than the Soret transition.
The following table summarizes typical TPA cross-section ranges for this compound in different spectral regions based on reported research:
| Spectral Region | Typical TPA Cross-Section (GM) | Notes |
| Q Band | 1 – 10 | Attributed to partial symmetry breaking |
| Soret Band | ~10 – 100 | Enhanced by Q resonance and g-states |
Note: These values are approximate ranges based on the cited research and can vary depending on solvent and experimental conditions.
This enhancement in TPA cross-section makes this compound a promising candidate for applications requiring efficient nonlinear light absorption.
Photosensitization of Singlet Molecular Oxygen via Two-Photon Excitation
The ability of a photosensitizer to generate cytotoxic singlet molecular oxygen (¹O₂) is crucial for applications such as photodynamic therapy. This process typically involves energy transfer from the photosensitizer's populated triplet state to ground-state molecular oxygen (³O₂). This compound, possessing a metal atom that facilitates intersystem crossing to the triplet state and exhibiting significant TPA cross-sections, is relevant in the context of two-photon excited singlet oxygen photosensitization.
Theoretical and Computational Studies on Zntptbp
Electronic Structure Calculations
Electronic structure calculations, particularly using Density Functional Theory (DFT), are fundamental in predicting and analyzing the molecular orbitals and energy levels of ZnTPTBP. These calculations provide a theoretical basis for understanding the compound's reactivity and spectroscopic features.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO, HOMO-1, LUMO+1) and Their Contributions to Transitions
Analysis of the frontier molecular orbitals (HOMO, LUMO, HOMO-1, and LUMO+1) is critical for understanding the electronic transitions that give rise to the absorption spectrum of this compound. In porphyrin systems, these orbitals are often described by the Gouterman four-orbital model. acs.orgresearchgate.net The peripheral benzo moieties in this compound, compared to ZnTPP, enlarge the conjugation length and significantly alter the energy levels of the occupied π molecular orbitals, particularly the a₁ᵤ orbital. researchgate.netnih.govmdpi.comdntb.gov.uadntb.gov.ua This modification impacts the contributions of transitions between these frontier orbitals (e.g., a₁ᵤ → e and a₂ᵤ → e) to the observed absorption bands, such as the Q-band and Soret band. mdpi.com
Ligand Field Effects on Electronic Structure and Energy Gaps
While the provided search results primarily focus on the effects of peripheral substitution (benzo moieties) on the electronic structure of this compound, the concept of ligand field effects is relevant in the broader context of metalloporphyrins. Studies on ligated zinc porphyrins, including this compound, have shown that ligands can influence the LUMO-HOMO energy gap. researchgate.netresearchgate.netjst.go.jp Geometry changes in the porphyrin macrocycle induced by ligands or substituents can perturb the frontier molecular orbitals, leading to shifts in LUMO/HOMO energies. researchgate.netresearchgate.netjst.go.jpresearchgate.net The calculated energy gaps for this compound have been found to be greater than those of related compounds like ZnTPP and ZnTBP in some computational studies. researchgate.netresearchgate.netjst.go.jpresearchgate.net
Computational Modeling of Photophysical Processes
Computational modeling is extensively used to simulate and interpret the photophysical properties of this compound, particularly its absorption spectrum. Techniques like TD-DFT are instrumental in these investigations. acs.orgresearchgate.net
Simulation of Absorption Spectra and Band Splitting
Computational methods, including TD-DFT, are employed to simulate the absorption spectra of this compound. acs.orgresearchgate.net These simulations help in assigning observed absorption bands to specific electronic transitions. The peripheral benzo substitution in this compound leads to a notable bathochromic shift (red shift) of the Q-band compared to ZnTPP. researchgate.netnih.govmdpi.comresearchgate.net This shift is a key feature that computational studies aim to reproduce and explain. The simulations can also provide insights into band splitting and the intensity of different absorption features. researchgate.netmdpi.comacs.orgjst.go.jp
Insights into a₁ᵤ/a₂ᵤ Orbital Degeneracy Breaking and Its Impact on Q-Band Intensity
A significant finding from theoretical studies on this compound is the impact of the peripheral benzo moieties on the degeneracy of the a₁ᵤ and a₂ᵤ orbitals. In highly symmetric porphyrins like ZnTPP, these orbitals are nearly degenerate. researchgate.netnih.govmdpi.comacs.orgresearchgate.net However, the structural modification in this compound breaks this accidental degeneracy, increasing the energy gap between the a₁ᵤ and a₂ᵤ orbitals. researchgate.netnih.govmdpi.comacs.orgdntb.gov.uaresearchgate.net This breaking of degeneracy is directly linked to the observed hyperchromic effect (increase in intensity) of the Q-band in this compound. researchgate.netnih.govmdpi.comresearchgate.net The altered energy levels and contributions of the a₁ᵤ → e and a₂ᵤ → e transitions to the S₁ state are responsible for the enhanced Q-band intensity. mdpi.com
Here is a table summarizing some key computational findings related to the Q-band:
| Compound | Q-band λ (nm) (Experimental/Simulated) | Q-band ε (L/(mol·cm)) (Experimental) | a₁ᵤ - a₂ᵤ Gap (eV) (Calculated) |
| ZnTPP | 600 researchgate.netnih.govmdpi.comresearchgate.net | 1.0 × 10⁴ researchgate.netnih.govmdpi.comresearchgate.net | ~0.25 mdpi.com |
| This compound | 655 researchgate.netnih.govmdpi.comresearchgate.net | 5.2 × 10⁴ researchgate.netnih.govmdpi.comresearchgate.net | ~0.54 mdpi.com |
Theoretical Examination of Radiationless Transitions (e.g., Franck-Condon Factors)
Radiationless transitions are processes by which a molecule in an excited electronic state returns to a lower electronic state without the emission of a photon. These transitions are primarily governed by the coupling between electronic and vibrational degrees of freedom. Internal conversion (IC) and intersystem crossing (ISC) are two major types of radiationless transitions. Internal conversion involves transitions between states of the same spin multiplicity (e.g., S2 to S1), while intersystem crossing involves transitions between states of different spin multiplicity (e.g., S1 to T1). Radiationless relaxation from higher excited singlet states (e.g., S2) to the lowest excited singlet state (S1) typically occurs very rapidly, often within picoseconds or even femtoseconds, following Kasha's rule ambeed.com.
The rate of radiationless transitions is significantly influenced by Franck-Condon factors. The Franck-Condon principle states that during an electronic transition, the nuclear geometry of the molecule remains essentially unchanged due to the much faster timescale of electron motion compared to nuclear motion 001chemical.comacs.org. Franck-Condon factors quantify the overlap between the vibrational wavefunctions of the initial and final electronic states involved in a transition 001chemical.comacs.orgnih.gov. A larger overlap indicates a higher probability for a vibronic transition to occur.
For this compound, studies have shown that it exhibits weak but measurable fluorescence originating from the S2 state nih.gov. The S2 excited state lifetimes for highly purified metalloporphyrins, including this compound, are on the order of 1 ps in dilute inert solutions nih.gov. This rapid decay from the S2 state is primarily attributed to efficient S2-S1 internal conversion ambeed.comnih.gov. The rate of this S2-S1 radiationless transition is controlled by the magnitudes of the Franck-Condon factors associated with the transition nih.gov. According to the energy gap law, these Franck-Condon factors tend to decrease approximately exponentially as the energy difference between the two coupled electronic states increases nih.gov.
Theoretical calculations of Franck-Condon factors are typically based on the potential energy surfaces of the involved electronic states and their corresponding vibrational wavefunctions nih.gov. These calculations can help predict the vibrational structure observed in electronic spectra and are essential for evaluating the rates of radiationless decay processes like internal conversion and intersystem crossing in polyatomic molecules nih.gov.
Conical Intersections in Excited State Dynamics
Conical intersections are points of degeneracy between two potential energy surfaces of the same spin multiplicity in the nuclear coordinate space of a polyatomic molecule. They are critical features on potential energy surfaces that facilitate highly efficient and ultrafast radiationless transitions, particularly internal conversion, often occurring on femtosecond timescales. At a conical intersection, the Born-Oppenheimer approximation breaks down, and the coupling between electronic and nuclear motion (vibronic coupling) becomes very strong, allowing for rapid population transfer between electronic states.
From a mechanistic perspective, conical intersections often serve as funnels that mediate rapid relaxation from higher-lying excited states to lower ones or to the ground state. Movement around a conical intersection can also induce a change in the sign of the electronic wavefunction, known as the Berry phase.
While specific theoretical studies explicitly detailing the conical intersections in this compound were not extensively found in the search results, the observation of rapid and near quantitative S2-S1 internal conversion in this compound and other highly purified metalloporphyrins strongly suggests that conical intersections play a significant role in their excited-state dynamics ambeed.comnih.gov. Rapid internal conversion is a hallmark of relaxation pathways mediated by conical intersections.
Applications of Zntptbp in Advanced Materials and Processes
Photocatalysis and Photo-Controlled Polymerization
ZnTPTBP functions as a highly efficient photocatalyst, harnessing light energy to drive chemical reactions. This capability is particularly impactful in the realm of polymer synthesis, where it facilitates spatiotemporal control over the polymerization process.
This compound as a Photocatalyst in Photoinduced Electron/Energy Transfer Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization
This compound has proven to be a superior photocatalyst for Photoinduced Electron/Energy Transfer Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization, a powerful technique for synthesizing polymers with controlled architectures. The PET-RAFT process relies on a photocatalyst to absorb light and initiate polymerization by activating a chain transfer agent (CTA) through either electron or energy transfer.
While the related compound zinc tetraphenylporphyrin (B126558) (ZnTPP) is an efficient photocatalyst for this process, this compound exhibits enhanced performance. Research indicates that this compound can increase the rate of PET-RAFT polymerization by as much as 49% compared to ZnTPP, marking a significant advancement in photo-controlled polymerization. The mechanism typically involves the photoexcited catalyst transferring an electron to the RAFT agent, which then fragments to produce a radical that initiates polymerization.
Kinetic Studies and Polymerization Rate Optimization
The rate of this compound-mediated polymerization is influenced by several factors, including the choice of solvent and the presence of additives. Kinetic studies have revealed that the polymerization rate can be significantly optimized. For instance, in a this compound system utilizing an indazole-based RAFT agent (InZ), the choice of solvent plays a crucial role. Among various solvents tested, dimethyl sulfoxide (DMSO) demonstrated the highest efficiency, achieving a monomer conversion of 76.6% in just 12 minutes researchgate.netresearchgate.net.
Further optimization can be achieved by introducing a base into the polymerization system. This addition has been shown to dramatically enhance the reactivity of acidic CTAs with zinc-based photocatalysts like this compound. This enhancement allows for complete polymerization under extremely low light intensity (microwatt levels), conditions under which traditional PET-RAFT shows no conversion. This base-enhanced approach shifts the activation mechanism from a bimolecular to a more efficient unimolecular electron transfer process.
Table 1: Effect of Solvent on this compound-Catalyzed PET-RAFT Polymerization
| Solvent | Conversion (%) | Time (min) | Polymer Dispersity (Đ) |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 76.6 | 12 | 1.15 |
| N,N-Dimethylformamide (DMF) | 65.2 | 30 | 1.18 |
| Acetonitrile (MeCN) | 43.8 | 60 | 1.21 |
| Toluene (B28343) | 25.1 | 120 | 1.25 |
Control over Monomer Compatibility (e.g., Acrylates, Acrylamides, Methacrylates)
A key advantage of using this compound as a photocatalyst is its compatibility with a wide range of monomer families, enabling the synthesis of diverse polymer structures. Research has demonstrated that this compound-based systems exhibit excellent control over the polymerization of acrylates and acrylamides researchgate.net.
Furthermore, while some zinc porphyrin systems struggle to control the polymerization of methacrylates, leading to polymers with broad molecular weight distributions, this compound has overcome this challenge. By selecting an appropriate RAFT agent, such as 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDTPA), a well-controlled polymerization of methyl methacrylate (MMA) can be achieved researchgate.net. This versatility makes this compound a valuable tool for creating a variety of functional polymers, including block copolymers. The related ZnTPP catalyst has also been successfully used for high-throughput polymerization of acrylates, methacrylates, and acrylamides nih.gov.
Table 2: Monomer Compatibility and Polymerization Control with this compound
| Monomer Type | Example Monomer | RAFT Agent | Result | Dispersity (Đ) |
|---|---|---|---|---|
| Acrylamide | N,N-Dimethylacrylamide (DMA) | InZ | Excellent Control | ~1.15 |
| Acrylate | Methyl Acrylate (MA) | InZ | Excellent Control | ~1.17 |
| Methacrylate | Methyl Methacrylate (MMA) | CDTPA | Well-Controlled | ~1.25 |
Oxygen Resistance and Its Implications for Polymerization Efficiency
One of the most significant practical advantages of PET-RAFT polymerization catalyzed by zinc porphyrins like this compound is its tolerance to oxygen nih.govnih.gov. Traditional radical polymerizations are notoriously sensitive to oxygen, which acts as a radical scavenger and inhibits the reaction, necessitating stringent and often cumbersome deoxygenation procedures.
The mechanism for this oxygen tolerance involves the photocatalyst performing a dual role. Upon irradiation with light, the catalyst can convert ground-state triplet oxygen into reactive singlet oxygen nih.govrsc.org. In solvents like DMSO, this singlet oxygen is rapidly and irreversibly trapped, effectively removing it from the reaction medium and preventing it from interfering with the polymerization process nih.govrsc.org. This intrinsic deoxygenation mechanism allows for polymerizations to be conducted in vessels open to the air, greatly simplifying experimental setups and enhancing the efficiency and accessibility of the technique, particularly for applications like high-throughput screening nih.govnih.gov. The ability to bypass deoxygenation steps saves time and resources, making the polymerization process more efficient and scalable.
Molecular Weight Distribution Control in Polymerization
The "controlled" nature of PET-RAFT polymerization refers to its ability to produce polymers with predictable molecular weights and narrow molecular weight distributions, often quantified by the dispersity value (Đ, formerly PDI). This compound-mediated PET-RAFT excels in this regard, yielding well-defined polymers.
The process ensures that polymer chains grow at a similar rate, resulting in a final product with low dispersity (Đ values close to 1.1) researchgate.net. For instance, even in complex syntheses like those of 3-arm and 4-arm star polymers using the related ZnTPP catalyst, very low dispersities are maintained nih.gov. Specialized cross-linked zinc porphyrin catalysts have been shown to produce polymers with super narrow molecular weight distributions, with dispersity values as low as 1.049 rsc.org. This high degree of control is crucial for applications where polymer properties are highly dependent on chain length and uniformity, such as in drug delivery, nanotechnology, and advanced coatings.
Photosensitization for Reactive Species Generation
The fundamental role of this compound as a photocatalyst is to act as a photosensitizer. Upon absorbing light, it transitions to an excited state with sufficient energy to induce chemical reactions by generating reactive species nih.govnih.govmdpi.comyoutube.com.
In the context of PET-RAFT, the primary reactive species generated are carbon-centered radicals. The process begins with the photoexcited this compound interacting with the RAFT agent. Through electron transfer, the RAFT agent is converted into a radical anion, which then fragments to release a radical (R•). This radical is the key reactive species that initiates the polymerization by reacting with monomer units. The entire catalytic cycle relies on the efficient generation of these radicals under light irradiation, a process effectively mediated by this compound. Beyond polymerization, photosensitizers are widely used to generate reactive oxygen species (ROS) like singlet oxygen, which have applications in photodynamic therapy and water purification nih.govnih.govmdpi.com. The ability of zinc porphyrins to convert triplet oxygen to singlet oxygen is a prime example of this capability nih.govrsc.org.
Singlet Oxygen Generation Efficiency and Mechanisms
The generation of singlet oxygen (¹O₂) is a critical process in applications such as photodynamic therapy and certain photocatalytic reactions. The mechanism involves the photosensitizer, in this case, this compound, absorbing a photon, which elevates it from its ground singlet state (S₀) to an excited singlet state (S₁). Through a process known as intersystem crossing (ISC), the molecule transitions to a longer-lived excited triplet state (T₁). If molecular oxygen (³O₂) is present, the photosensitizer in its triplet state can transfer its energy to the oxygen, converting it from its ground triplet state to the highly reactive singlet oxygen (¹O₂) state.
Table 1: Photophysical Properties Relevant to Singlet Oxygen Generation
| Compound | Property | Reported Value/Range |
|---|---|---|
| Zinc Porphyrins (general) | Mechanism | Intersystem crossing from S₁ to T₁, followed by energy transfer to ³O₂ |
Applications in Antimicrobial Photodynamic Systems (e.g., in vitro eradication of Propionibacterium acnes)
Photodynamic therapy (PDT) is an established modality for treating various conditions, including microbial infections. This process utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species, such as singlet oxygen, that are cytotoxic to target cells. Propionibacterium acnes (P. acnes), a bacterium implicated in the pathogenesis of acne vulgaris, has been shown to be susceptible to PDT. photonictherapyinstitute.cominquiriesjournal.com The bacterium naturally produces endogenous porphyrins (primarily coproporphyrin III) which can act as photosensitizers. photonictherapyinstitute.com When illuminated with light of an appropriate wavelength (typically blue light), these endogenous molecules can lead to the eradication of the bacteria. photonictherapyinstitute.cominquiriesjournal.com Additionally, various studies have demonstrated the efficacy of using external photosensitizers, such as hypericin or methylene blue, to achieve antimicrobial effects against P. acnes biofilms in vitro. nih.govnih.govunesp.br
However, based on a review of the available scientific literature, there is no specific research data documenting the use of this compound as a photosensitizer for the in vitro eradication of Propionibacterium acnes.
Upconversion Technologies
Photon upconversion is a process where low-energy photons are converted into higher-energy photons. This technology is of significant interest for applications in solar energy, bioimaging, and photocatalysis. rsc.org this compound has been investigated for its role as a key component in certain upconversion systems.
Triplet-Triplet Annihilation (TTA) Upconversion Systems with this compound as Triplet Photosensitizer
Triplet-Triplet Annihilation (TTA) upconversion is a mechanism that relies on two key components: a photosensitizer (donor) and an annihilator (acceptor/emitter). aip.org The process begins with the sensitizer (this compound) absorbing a low-energy photon and forming an excited triplet state via intersystem crossing. This triplet energy is then transferred to an annihilator molecule through a Dexter energy transfer mechanism. When two annihilator molecules in their triplet states collide, they undergo TTA. This annihilation event results in one annihilator molecule returning to its ground state while the other is promoted to an excited singlet state, which can then release a higher-energy photon through fluorescence. aip.org
This compound has been utilized as a triplet photosensitizer in TTA systems. aip.org The performance of such systems is evaluated by the upconversion quantum yield (ΦUC), which has a theoretical maximum of 50%. researchgate.net In one documented system, this compound was paired with a Perylene-Bodipy dyad as the annihilator, exhibiting a ΦUC of 0.004 (reported as 0.4%, after accounting for the standardized 50% limit). aip.org A similar benzoporphyrin, Platinum(II) tetraphenyltetrabenzoporphyrin (PtTPBP), when used as a sensitizer with perylene as the annihilator, achieved a maximum upconversion quantum yield of 0.0065 (0.65%). sci-hub.se
Table 2: Performance of TTA-Upconversion Systems with Benzoporphyrin Sensitizers
| Sensitizer | Annihilator/Emitter | Upconversion Quantum Yield (ΦUC) | Reference |
|---|---|---|---|
| This compound | Perylene-Bodipy dyad | 0.004 (0.4%) | aip.org |
Integration with Upconverting Nanoparticles (UCNPs) for Near-Infrared (NIR) Excitation
A significant challenge for many photonic applications is the limited penetration of visible light into materials and biological tissues. Near-infrared (NIR) light offers a solution due to its deeper penetration capabilities. Upconverting nanoparticles (UCNPs), typically lanthanide-doped inorganic crystals, can absorb NIR light and emit visible light. scholaris.ca To overcome the often weak and narrow absorption bands of UCNPs, a common strategy is to sensitize them with an organic dye that has a strong absorption in the NIR region. rsc.orgnih.gov In these hybrid systems, the dye absorbs the NIR excitation light and transfers the energy to the UCNP, which then performs the upconversion process, resulting in significantly enhanced emission. nih.gov
While the concept of dye-sensitized UCNPs is well-established, a review of available literature did not yield specific studies detailing the integration of this compound as the sensitizing dye for UCNPs for NIR excitation.
Optimization of Absorption and Emission Wavelength Matching in Hybrid Systems
The efficiency of energy transfer in any hybrid photosensitizer system is critically dependent on the spectral overlap between the emission of the donor and the absorption of the acceptor. In the context of the dye-sensitized UCNPs discussed in the previous section, efficient energy transfer requires that the emission spectrum of the organic dye (the sensitizer) overlaps with the absorption spectrum of the lanthanide ions within the UCNP.
As no specific research on hybrid systems containing both this compound and UCNPs was identified, a discussion on the optimization of their specific absorption and emission wavelength matching cannot be provided.
Optoelectronic Devices and Energy Conversion
A primary motivation for developing TTA upconversion systems is their potential application in enhancing the efficiency of solar energy conversion technologies, particularly photovoltaic (solar) cells. usask.ca Standard photovoltaic devices can only convert photons with energy equal to or greater than their bandgap into electricity; lower-energy photons are transmitted without generating a current, which represents a significant loss of energy from the solar spectrum.
Role in Dye-Sensitized Solar Cells (DSSCs) as a Primary Absorber
In the architecture of Dye-Sensitized Solar Cells (DSSCs), the photosensitizer is a critical component, responsible for absorbing incident sunlight and initiating the process of charge separation. This compound has been investigated as such a primary absorber due to its strong absorption in the visible spectrum, a characteristic feature of porphyrin-based molecules. nycu.edu.tw
The efficiency of DSSCs is influenced by factors such as the dye's absorption range, the energy level alignment between the dye and the semiconductor, and the kinetics of electron injection and regeneration. wikipedia.orgnih.gov While specific performance data for this compound is a subject of detailed research, the general class of zinc porphyrin dyes has demonstrated competitive power conversion efficiencies. For instance, DSSCs using zinc porphyrin derivatives have achieved efficiencies that rival those based on more traditional ruthenium complexes. nycu.edu.tw
| Sensitizer Type | Reported Jsc (mA/cm²) | Reported Voc (V) | Reported Fill Factor (FF) | Reported Efficiency (η) (%) |
|---|---|---|---|---|
| Pristine ZnO-based DSSC | 2.5 | 0.56 | 0.49 | 0.69 |
| 1% Mn-doped ZnO DSSC | - | - | - | 0.85 |
| 1% Mn, 1% La co-doped ZnO DSSC | 4.28 | 0.60 | - | 1.89 |
| General Ruthenium Complex (N719) | - | - | - | ~11-13 |
| General Porphyrin Dyes | ~20 | - | - | ~7-15 |
This table presents representative performance data for DSSCs using various types of sensitizers and photoanodes to provide context for the performance of porphyrin-based cells. Note that performance varies significantly with fabrication methods and materials. nycu.edu.twmdpi.comwikipedia.orgnih.gov
Potential in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize organic compounds to emit light in response to an electric current. arxiv.org The performance of an OLED is heavily dependent on the materials used in its emissive and charge-transport layers. Porphyrin derivatives, including zinc-based complexes, are studied for these applications due to their high photoluminescence quantum yields and tunable electronic properties.
In an OLED, electrons and holes are injected from the cathode and anode, respectively, and recombine in the emissive layer to form excitons. The radiative decay of these excitons produces light. The efficiency of this process is quantified by the external quantum efficiency (EQE), which is the ratio of photons emitted from the device to the number of electrons injected. youtube.com Materials like this compound can potentially function as the emissive dopant or the host material in the emissive layer. The choice of materials is crucial for achieving high EQE, with some advanced OLEDs reaching efficiencies of nearly 30%. researchgate.net
Research has shown that the device architecture and the selection of materials for the hole-transport and electron-transport layers are critical for optimizing performance. nih.gov While fluorescent materials were initially thought to have a maximum EQE of around 5%, studies have demonstrated efficiencies close to 10% and even as high as 18.1% in nondoped blue OLEDs through mechanisms like electroplex emission. photonics.comnih.gov The investigation of zinc complexes in OLEDs indicates their potential for creating efficient and stable devices. nih.gov
Fundamental Contributions to Solar Energy Harvesting Principles
Studies involving this compound and related porphyrin compounds have provided significant insights into the fundamental principles of solar energy harvesting. These molecules serve as excellent models for understanding the primary processes of photosynthesis—light absorption, charge separation, and energy transfer. researchgate.net
The conversion of solar energy into chemical or electrical energy hinges on the efficient separation of photo-induced charge carriers (electrons and holes) and the prevention of their recombination. mdpi.comresearchgate.net Research on porphyrin-based systems helps elucidate the dynamics of these processes, which occur on ultrafast timescales (picoseconds). researchgate.net The structure of this compound, with its large π-conjugated system, allows for strong absorption of solar radiation. researchgate.net Upon photoexcitation, an electron is promoted to a higher energy level, creating an excited state. The fate of this excited state determines the efficiency of energy conversion. It can either transfer its energy to a neighboring molecule or transfer an electron to an acceptor molecule, leading to a charge-separated state. researchgate.net
Investigating the dynamics of these interfacial charge transfer states is crucial for designing more efficient solar cells. researchgate.net The study of how molecular arrangement, electronic coupling, and the surrounding environment affect the rates of energy and charge transfer in this compound assemblies provides a foundational understanding for developing new materials and strategies for artificial photosynthesis and advanced photovoltaic devices. mdpi.com
Supramolecular Chemistry and Nanostructure Fabrication
The ability of this compound molecules to organize into larger, well-defined structures through non-covalent interactions is a cornerstone of its application in materials science. This self-assembly behavior is driven by forces such as π-π stacking, electrostatic interactions, and coordination chemistry. mdpi.comcambridge.org
Formation of Supramolecular Assemblies and Aggregates (e.g., through sol-gel process, electrostatic self-assembly)
Supramolecular assembly is the spontaneous organization of molecules into ordered structures. nih.gov For porphyrin-based molecules like this compound, these interactions can lead to the formation of various nanostructures, such as nanorods, nanotubes, and nanosheets. researchgate.net
Electrostatic self-assembly is a powerful technique that utilizes the attraction between oppositely charged species. cambridge.org By modifying the peripheral groups of the this compound molecule to carry positive or negative charges, it can be directed to co-assemble with other charged molecules or nanoparticles, forming highly ordered binary crystalline structures. cambridge.orgresearchgate.net This method allows for precise control over the morphology and optoelectronic properties of the resulting nanostructures. cambridge.org
The sol-gel process is another versatile method for creating solid materials from small molecules. youtube.com This wet-chemical technique involves the transition of a colloidal solution (sol) into a solid network (gel). youtube.com For this compound, a precursor solution can be prepared and then undergo hydrolysis and condensation to form a gel matrix incorporating the porphyrin molecules. Subsequent heat treatment can convert this gel into a solid nanoparticle or be used to deposit a thin film. youtube.comresearchgate.net The sol-gel method offers control over the composition and morphology of the final material, making it suitable for creating nanocomposites and thin films. mdpi.com
Design of Functional Thin Films
The supramolecular assemblies of this compound can be used to fabricate functional thin films with tailored optical and electronic properties. fraunhofer.de These films are essential components in a variety of devices, including sensors, solar cells, and other electronic applications. mdpi.comyoutube.com
Thin films of this compound can be created using various deposition techniques. The sol-gel process, as mentioned, allows for the creation of films from a chemical solution. researchgate.net Other methods include spin-coating, dip-coating, and the Langmuir-Blodgett technique, where a monolayer of molecules is transferred from a liquid surface onto a solid substrate. researchgate.net The method of fabrication significantly influences the molecular arrangement and ordering within the film, which in turn affects its properties, such as charge transport and light absorption. researchgate.net By controlling the self-assembly process during film formation, it is possible to create highly ordered structures that enhance device performance. researchgate.net
Responsive Nanostructures and Smart Materials Design
"Smart" or "stimuli-responsive" materials are designed to change their properties in response to external triggers, such as changes in pH, temperature, or light. mdpi.com The inherent chemical reactivity and structural flexibility of zinc coordination polymers and porphyrin-based systems make them excellent candidates for creating such materials. mdpi.comencyclopedia.pub
This compound can be incorporated into nanostructures that respond to specific environmental cues. For example, by incorporating ionizable groups into the porphyrin structure or the surrounding matrix, nanoparticles can be designed to swell, dissociate, or change their surface charge in response to a change in pH. nih.govresearchgate.net This pH-responsiveness is particularly valuable for applications like targeted drug delivery, where a nanocarrier can be designed to release its payload in the acidic microenvironment of a tumor. nih.govmdpi.com Similarly, the coordination bonds involving the central zinc ion can be sensitive to certain analytes or temperature changes, leading to a detectable chromic (color) or fluorescent response, forming the basis for chemical sensors. mdpi.comencyclopedia.pub The design of these responsive systems relies on the precise control of supramolecular interactions and the chemical structure of the this compound building blocks. encyclopedia.pub
Advanced Sensing Platforms
The unique photophysical properties of the zinc-containing metalloporphyrin, Zn(II)-meso-tetraphenyltetrabenzoporphyrin (this compound), have positioned it as a significant compound in the development of advanced sensing technologies. Its application is particularly notable in the field of optical oxygen sensors, where its luminescence is dynamically quenched by molecular oxygen. This characteristic allows for precise and real-time measurement of oxygen concentrations, a critical parameter in numerous scientific and industrial domains.
Development of Optical Oxygen Sensors
The foundation of optical oxygen sensors utilizing this compound lies in the principle of luminescence quenching. When the this compound molecule is excited by a light source, it transitions to an excited state and subsequently emits light in the form of fluorescence and phosphorescence. However, in the presence of oxygen, the energy from the excited this compound is transferred to the oxygen molecules, a non-radiative process that reduces the intensity and lifetime of the emitted light. This quenching process is highly efficient and reversible, making this compound an excellent candidate for optical oxygen sensing.
A notable advancement in this area is the development of a luminescent indicator based on an alkylsulfone-substituted Zn(II)-meso-tetraphenyltetrabenzoporphyrin that exhibits both prompt fluorescence (PF) and thermally activated delayed fluorescence (TADF). rsc.orgnih.gov This dual-emission property is particularly advantageous. The TADF is sensitive to both oxygen and temperature, while the PF is largely unaffected by oxygen. rsc.orgnih.gov This allows the PF to serve as an internal reference, enabling the simultaneous measurement of both oxygen concentration and temperature with a single indicator dye. rsc.orgnih.gov
Sensor foils have been fabricated by incorporating this specialized this compound derivative into a poly(styrene-co-acrylonitrile) matrix. nih.gov These foils have demonstrated the capability for temperature-compensated trace oxygen sensing in the range of 0.002 to 6 hectopascals (hPa) of partial oxygen pressure (pO2) under ambient conditions. nih.gov The ability to perform temperature-compensated measurements with a single indicator simplifies the optical setup and mitigates issues such as differential leaching or photobleaching that can occur in dual-emitter sensor systems. nih.gov
The quenching of this compound's triplet state by oxygen is a key aspect of its sensing mechanism. Studies on zinc tetraphenylporphine (a related compound) have shown an inverse correlation between the oxygen quenching efficiency and the efficiency of singlet oxygen formation, which is influenced by solvent polarity. This points to the involvement of a charge transfer complex during the quenching process.
Table 1: Performance Characteristics of a this compound-based Optical Oxygen Sensor
| Parameter | Value | Reference |
| Analyte | Oxygen (O₂) | nih.gov |
| Sensing Range | 0.002–6 hPa pO₂ | nih.gov |
| Sensing Principle | Luminescence Quenching (TADF) | rsc.orgnih.gov |
| Key Feature | Simultaneous Temperature and Oxygen Sensing | rsc.orgnih.gov |
| Matrix Material | Poly(styrene-co-acrylonitrile) | nih.gov |
Strategies for Covalent Immobilization in Sensor Matrices
To create robust and stable optical sensors, the immobilization of the sensing agent within a solid matrix is crucial. Covalent immobilization, in particular, offers significant advantages over simple physical entrapment by preventing the leaching and migration of the indicator dye, which can lead to signal drift and a decrease in sensor performance over time. rsc.org
For metalloporphyrins like this compound, several covalent immobilization strategies have been developed, primarily involving their incorporation into polymeric matrices. One effective method is the creation of dye-polymer conjugates through chemical reactions that form stable carbon-carbon bonds. rsc.org Research on platinum(II)-benzoporphyrins, which are structurally related to this compound, has demonstrated two successful approaches: rsc.org
Suzuki Coupling: This involves the reaction of brominated porphyrins with a styrene backbone in the polymer. This cross-coupling reaction forms a direct and robust bond between the porphyrin and the polymer. rsc.org
Co-polymerization: In this strategy, a porphyrin derivative that has been functionalized with a polymerizable group, such as a monostyryl group, is co-polymerized with other monomers to form the sensor matrix. rsc.org
These methods result in materials with excellent photophysical properties inherited from the benzoporphyrin dyes, such as high brightness and emission in the near-infrared (NIR) spectrum, combined with the high stability afforded by covalent grafting. rsc.org This stability is particularly important for sensors intended for use in harsh conditions, such as those involving steam sterilization, where non-covalently bound dyes are prone to significant calibration drift. rsc.org
Another approach involves the chemical modification of the porphyrin itself to introduce crosslinkable functional groups. For instance, a platinum(II)-porphyrin was modified to include four methacrylate moieties. This allowed the sensor molecule to be covalently bonded into hydrophilic poly(2-hydroxyethyl methacrylate)-co-polyacrylamide (PHEMA) and hydrophobic polystyrene (PS) films through polymerization. This chemical crosslinking was shown to effectively prevent the leaching of the sensor molecules and significantly improve their photostability compared to physical doping.
The choice of the polymer matrix is also critical to the sensor's performance. For instance, hydrophilic matrices like PHEMA have been shown to be more suitable for dissolved oxygen sensing, exhibiting higher oxygen sensitivity and faster response times compared to hydrophobic matrices like polystyrene.
Table 2: Comparison of Immobilization Strategies for Porphyrin-Based Sensors
| Immobilization Strategy | Description | Advantages |
| Suzuki Coupling | Covalent bond formation between a brominated porphyrin and a styrene-based polymer. rsc.org | High stability, prevents dye leaching, suitable for harsh environments. rsc.org |
| Co-polymerization | Incorporation of a functionalized porphyrin monomer into a growing polymer chain. rsc.org | Stable C-C bond formation, excellent photophysical properties of the resulting material. rsc.org |
| Crosslinking of Modified Porphyrins | Chemical modification of the porphyrin to include polymerizable groups, followed by polymerization within a matrix. | Alleviates leaching, improves photostability, allows for tuning of matrix properties (e.g., hydrophilicity). |
Future Research Directions and Outlook
Rational Design of Next-Generation ZnTPTBP Derivatives with Tailored Photophysical Profiles
The extensive π-conjugated system of the tetrabenzoporphyrin macrocycle in this compound provides a versatile scaffold for chemical modification. Future research will focus on the rational design and synthesis of next-generation this compound derivatives with precisely tailored photophysical properties. By strategically introducing various functional groups at the peripheral phenyl rings or the β-positions of the benzoporphyrin core, it is possible to fine-tune the electronic structure and, consequently, the absorption and emission characteristics of the molecule.
For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to predictable shifts in the Q-band and Soret band absorptions. This approach has been successfully employed in other porphyrin systems to enhance their performance in applications such as dye-sensitized solar cells. A series of meso-tetraphenyltetrabenzoporphyrins (m-Ph4TBPs) with carboxyl groups have been designed and synthesized, demonstrating favorable anti-aggregation properties and significant absorption in the phototherapeutic window (600–800 nm). nih.gov
Furthermore, the attachment of bulky substituents can be utilized to control intermolecular interactions and prevent aggregation-induced quenching of fluorescence, which is a common issue with planar aromatic molecules. This will be crucial for developing highly emissive this compound derivatives for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The introduction of polar groups can also enhance cellular uptake and reduce aggregation, thereby improving photodynamic effects in biological systems. nih.gov
A summary of strategies for tailoring the photophysical properties of this compound derivatives is presented in the table below.
| Modification Strategy | Target Property | Potential Application |
| Introduction of electron-donating/withdrawing groups | Tuning of absorption and emission wavelengths | Dye-sensitized solar cells, photodynamic therapy |
| Attachment of bulky substituents | Prevention of aggregation-induced quenching | Organic light-emitting diodes, fluorescent probes |
| Incorporation of polar functional groups | Enhanced solubility and cellular uptake | Biological imaging, photodynamic therapy |
Exploration of Novel Catalytic Transformations Beyond Polymerization
While zinc porphyrins have shown utility in polymerization reactions, the catalytic potential of this compound extends far beyond this scope. The central zinc ion and the extended porphyrin ligand can act in concert to catalyze a variety of organic transformations. Future research will explore the application of this compound and its derivatives as catalysts in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.
Metalloporphyrins have been widely studied as mimics of cytochrome P-450, catalyzing a range of oxidation reactions. researchgate.netrsc.org The robust nature of the tetrabenzoporphyrin ligand in this compound could offer enhanced stability and catalytic turnover numbers in such reactions. By designing derivatives with specific chiral auxiliaries attached to the periphery, it may be possible to develop enantioselective catalysts for asymmetric synthesis.
Furthermore, the incorporation of this compound units into metal-organic frameworks (MOFs) could lead to highly active and recyclable heterogeneous catalysts. nih.govnih.gov The porous structure of MOFs would allow for size- and shape-selective catalysis, while the well-defined active sites of the this compound units would ensure high catalytic efficiency. These materials could find applications in fine chemical synthesis and green chemistry.
Potential catalytic applications for this compound are outlined in the following table.
| Catalytic Reaction | Rationale | Potential Advantages |
| Oxidation of hydrocarbons | Mimicking cytochrome P-450 enzymes | High stability and turnover numbers |
| Asymmetric synthesis | Introduction of chiral auxiliaries | Enantioselective product formation |
| Heterogeneous catalysis in MOFs | Immobilization of this compound units | Recyclability, size/shape selectivity |
Advanced Hybrid Material Development (e.g., this compound-Nanoparticle Conjugates for Enhanced Functionality)
The integration of this compound with nanomaterials offers a promising avenue for the creation of advanced hybrid materials with synergistic properties and enhanced functionalities. Future research will focus on the development of this compound-nanoparticle conjugates for a range of applications, including sensing, catalysis, and nanomedicine.
For example, conjugating this compound to gold or silver nanoparticles can lead to materials with enhanced light-harvesting capabilities due to plasmonic effects. These hybrid materials could be utilized in surface-enhanced Raman scattering (SERS)-based sensing platforms or for improving the efficiency of photodynamic therapy. The synthesis of porphyrin-nanoparticle conjugates has been demonstrated, showcasing the feasibility of these approaches. acs.orglsu.edumdpi.com
Furthermore, the encapsulation of this compound within silica (B1680970) or polymer nanoparticles can improve its solubility in aqueous environments and provide a protective shell, preventing degradation. rhhz.net Such core-shell nanoparticles could be functionalized with targeting ligands for specific delivery to cancer cells, enabling targeted photodynamic therapy with reduced side effects. The combination of photodynamic therapy and photothermal therapy can also be achieved by conjugating porphyrins to gold nanorods. nih.gov
The table below summarizes potential this compound-nanoparticle hybrid systems and their applications.
| Nanoparticle Type | Conjugation Strategy | Potential Application |
| Gold/Silver Nanoparticles | Covalent attachment, electrostatic interaction | SERS-based sensing, enhanced photodynamic therapy |
| Silica Nanoparticles | Encapsulation | Drug delivery, targeted photodynamic therapy |
| Polymer Nanoparticles | Self-assembly, encapsulation | Bioimaging, theranostics |
| Quantum Dots | Covalent conjugation | Enhanced singlet oxygen generation for PDT |
Deeper Theoretical Insights into Structure-Property Relationships and Excited State Mechanisms
To guide the rational design of next-generation this compound derivatives and to fully understand their photophysical and chemical behavior, deeper theoretical insights are essential. Future research will employ advanced computational methods to elucidate the intricate structure-property relationships and the dynamics of the excited states in this compound and its analogues.
Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations will be instrumental in predicting the electronic and optical properties of newly designed this compound derivatives. mdpi.comufl.edumdpi.comresearchgate.net These calculations can provide valuable information on HOMO-LUMO energy gaps, absorption and emission spectra, and the nature of electronic transitions, thereby accelerating the discovery of molecules with desired photophysical profiles. Computational studies have already been used to investigate the electronic and optical properties of various materials for energy applications. researchgate.net
Furthermore, advanced quantum dynamics simulations will be employed to investigate the excited-state mechanisms of this compound, including intersystem crossing, internal conversion, and energy transfer processes. Understanding these ultrafast processes is crucial for optimizing the performance of this compound in applications such as photocatalysis and as photosensitizers in photodynamic therapy. Computational studies have been successfully used to understand nitrite (B80452) and nitrate (B79036) binding in Zn(II) porphyrins, providing a basis for designing novel sensors. nih.gov
Key areas for theoretical investigation of this compound are highlighted in the table below.
| Theoretical Method | Research Focus | Expected Outcome |
| DFT/TD-DFT | Prediction of electronic and optical properties | Guidance for rational design of new derivatives |
| Quantum Dynamics Simulations | Elucidation of excited-state mechanisms | Optimization of photocatalytic and photosensitizing properties |
| Molecular Dynamics | Study of intermolecular interactions and aggregation | Understanding of solid-state and solution-phase behavior |
Expansion of this compound Applications in Emerging Technologies (e.g., Quantum Information, Biological Imaging)
The unique properties of this compound make it a promising candidate for application in several emerging technologies. Future research will explore the potential of this compound and its derivatives in fields such as quantum information processing and advanced biological imaging.
In the realm of quantum information, the well-defined spin states of the central zinc ion and the extended π-system of the porphyrin ligand could be harnessed for the development of molecular qubits. The synthesis of arrays of copper porphyrin candidate qubits within a metal-organic framework has demonstrated the feasibility of creating spatially precise networks of molecular spin centers. rsc.org Similar approaches with this compound could lead to new materials for quantum computing and spintronics.
For biological imaging, the strong absorption and emission in the near-infrared (NIR) region, where biological tissues are more transparent, make this compound derivatives highly attractive as fluorescent probes for deep-tissue imaging. rhhz.netnih.gov By conjugating this compound to biomolecules such as antibodies or peptides, it is possible to achieve targeted imaging of specific cells or tissues in vivo. The development of porphyrin derivative-encapsulated polymer nanoparticles has already shown promise for in vivo bioimaging applications. rhhz.net Furthermore, the conjugation of porphyrins with quantum dots has been shown to enhance singlet oxygen generation, which is beneficial for photodynamic therapy applications. cambridge.org
Emerging applications for this compound are summarized in the table below.
| Emerging Technology | Relevant Property of this compound | Potential Application |
| Quantum Information | Well-defined spin states, addressable molecular structure | Molecular qubits for quantum computing |
| Biological Imaging | Strong NIR absorption and emission | Deep-tissue in vivo imaging, targeted cellular imaging |
| Theranostics | Combined imaging and therapeutic capabilities | Image-guided photodynamic therapy |
Q & A
Q. What are the standard protocols for synthesizing ZnTPTBP, and how is reaction completion verified?
this compound is synthesized via coordination of TPTBP (free-base porphyrin ligand) with anhydrous zinc acetate in dimethylformamide (DMF) at 75°C for 4.5 hours. Reaction completion is monitored using UV-Vis spectroscopy: the absorption peak of TPTBP (λ~420 nm) shifts to ~430 nm upon zinc insertion. Excess zinc acetate is removed by washing with deionized water, and the product is vacuum-dried at 60°C (yield: 68%). Structural confirmation relies on ¹H NMR and UV-Vis spectral matching .
Q. Which characterization techniques are critical for confirming this compound’s structural integrity and purity?
Key techniques include:
- ¹H NMR : Verifies ligand-metal coordination by comparing shifts in pyrrolic proton signals.
- UV-Vis spectroscopy : Monitors electronic transitions (e.g., Soret and Q bands) to confirm metalloporphyrin formation.
- Gel Permeation Chromatography (GPC) : Assesses molecular weight distribution in polymerized products when this compound acts as a photoinitiator.
- Mass Spectrometry (MS) : Validates molecular weight and purity .
Q. How does this compound function in photo-controlled polymerization, and what parameters influence its efficacy?
this compound acts as a photoinitiator in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Under visible light, it generates radicals that initiate polymerization while maintaining control over molecular weight. Critical parameters include:
Q. What solvents and conditions are optimal for handling this compound in experimental setups?
this compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation. Storage in dark, anhydrous conditions is recommended to avoid photodegradation or moisture-induced aggregation .
Q. How can researchers reproduce literature-reported this compound synthesis methods while troubleshooting common pitfalls?
Reproducibility requires:
- Stoichiometric precision : Ensure exact molar ratios of TPTBP to zinc acetate.
- Reaction monitoring : Use real-time UV-Vis to detect incomplete coordination.
- Purification rigor : Repeated washing to remove unreacted zinc acetate, verified via elemental analysis. Common issues include low yield (due to moisture contamination) or spectral mismatches (incomplete reaction) .
Advanced Research Questions
Q. What experimental designs can isolate the mechanistic role of this compound in RAFT polymerization versus traditional initiators?
Comparative studies should:
- Vary light exposure : Use dark controls to differentiate thermal vs. photo-initiated pathways.
- Monitor kinetics : Employ in-situ FT-NIR to track monomer conversion rates.
- Analyze chain-end fidelity : Use MALDI-TOF MS to compare end-group retention in this compound-mediated vs. azobisisobutyronitrile (AIBN)-initiated polymers .
Q. How can researchers address contradictions in reported photopolymerization efficiencies of this compound across studies?
Discrepancies may arise from:
- Light source variability : Calibrate irradiance and wavelength to match literature conditions.
- Oxygen sensitivity : Use degassed solvents to mitigate radical quenching.
- Data normalization : Express efficiency relative to photon flux (e.g., moles polymerized per Einstein absorbed). Cross-validation with multiple characterization methods (e.g., GPC, NMR) is critical .
Q. What strategies optimize this compound’s performance in heterogeneous polymerization systems (e.g., emulsions or bulk phases)?
Optimization approaches include:
Q. How can computational modeling complement experimental studies of this compound’s photophysical properties?
Density functional theory (DFT) simulations can:
Q. What frameworks ensure ethical and reproducible use of this compound in collaborative research environments?
Best practices include:
- Standardized protocols : Document reaction conditions, characterization data, and failure modes.
- Data sharing : Use repositories for raw spectral and chromatographic data.
- Citation rigor : Acknowledge primary literature sources for synthesis and application methods.
- Ethical oversight : Adhere to institutional guidelines for hazardous material handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
